tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclobutanone moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclobutanone derivatives under specific conditions. One common method involves the use of tert-butyl 3-azetidinone and 3-oxocyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine or cyclobutanone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the azetidine ring and the cyclobutanone moiety, which can undergo various chemical transformations. These transformations can modulate biological pathways and molecular interactions, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: A similar compound with a simpler structure lacking the cyclobutanone moiety.
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Another derivative with a hydroxyethyl group instead of the cyclobutanone moiety.
Uniqueness
tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the cyclobutanone moiety, which confer distinct reactivity and potential biological activities. This combination of structural features makes it a valuable compound for research and development in various scientific fields .
Biological Activity
tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 2167190-21-6
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
Pharmacological Effects
Recent studies have reported several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, suggesting a possible application in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine production | |
Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
A series of cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced cell death at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial dysfunction being suggested.
Properties
IUPAC Name |
tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-13)8-4-10(14)5-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKUFDWLFRITGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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